molecular formula C19H21NO2 B485262 2-benzoyl-N-isopentylbenzamide CAS No. 923557-36-2

2-benzoyl-N-isopentylbenzamide

Cat. No.: B485262
CAS No.: 923557-36-2
M. Wt: 295.4g/mol
InChI Key: MZVFUHADNRFYLC-UHFFFAOYSA-N
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Description

2-benzoyl-N-isopentylbenzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. Benzamides are characterized by the presence of a benzoyl group attached to an amide nitrogen, which imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-isopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-isopentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide nitrogen under acidic or basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-benzimidazol-2yl benzamide

Uniqueness

2-benzoyl-N-isopentylbenzamide is unique due to its specific structural features, such as the presence of a benzoyl group and a 3-methylbutyl side chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Properties

CAS No.

923557-36-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4g/mol

IUPAC Name

2-benzoyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C19H21NO2/c1-14(2)12-13-20-19(22)17-11-7-6-10-16(17)18(21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)

InChI Key

MZVFUHADNRFYLC-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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